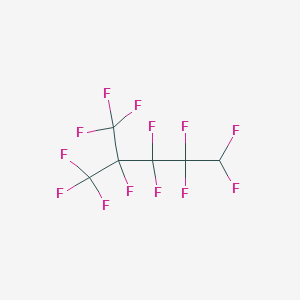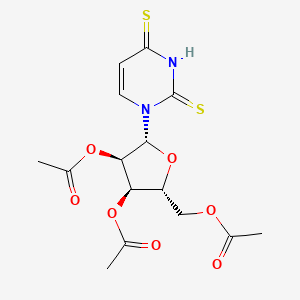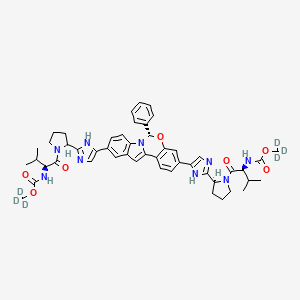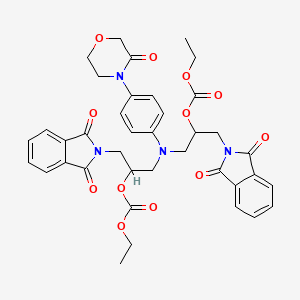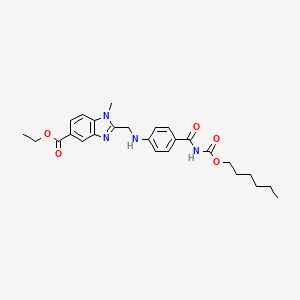
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4'-Des(imino)-4'-oxo Dabigatran Etexilate 5-Ethyl Carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate is a derivative of Dabigatran Etexilate, a well-known anticoagulant medication. This compound is often studied as an impurity or a metabolite of Dabigatran Etexilate, providing insights into the drug’s stability, metabolism, and potential side effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate typically involves multiple steps, including esterification, amidation, and cyclization reactions. The starting materials are carefully chosen to ensure high yield and purity. Reaction conditions such as temperature, pH, and solvent choice are optimized to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate is utilized in various scientific research applications, including:
Chemistry: Studying the compound’s reactivity and stability helps in understanding the behavior of related anticoagulant drugs.
Biology: Investigating the compound’s interactions with biological molecules provides insights into its metabolic pathways and potential side effects.
Medicine: Researching the compound’s pharmacokinetics and pharmacodynamics aids in optimizing anticoagulant therapies.
Industry: The compound is used in quality control and stability testing of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate involves its interaction with specific molecular targets, such as thrombin, an enzyme involved in blood clotting. By inhibiting thrombin, the compound prevents the formation of blood clots, thereby exerting its anticoagulant effects. The pathways involved include the inhibition of fibrin formation and platelet aggregation .
Comparación Con Compuestos Similares
Similar Compounds
Dabigatran Etexilate: The parent compound, widely used as an anticoagulant.
Desmethyl Dabigatran: A metabolite of Dabigatran Etexilate with similar anticoagulant properties.
Dabigatran Acyl Glucuronide: Another metabolite involved in the drug’s metabolism.
Uniqueness
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) 4’-Des(imino)-4’-oxo Dabigatran Etexilate 5-Ethyl Carboxylate is unique due to its specific structural modifications, which may influence its reactivity, stability, and interactions with biological molecules. These differences make it a valuable compound for studying the pharmacokinetics and pharmacodynamics of Dabigatran Etexilate .
Propiedades
Fórmula molecular |
C26H32N4O5 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
ethyl 2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C26H32N4O5/c1-4-6-7-8-15-35-26(33)29-24(31)18-9-12-20(13-10-18)27-17-23-28-21-16-19(25(32)34-5-2)11-14-22(21)30(23)3/h9-14,16,27H,4-8,15,17H2,1-3H3,(H,29,31,33) |
Clave InChI |
KQGKRFMCBPNHTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



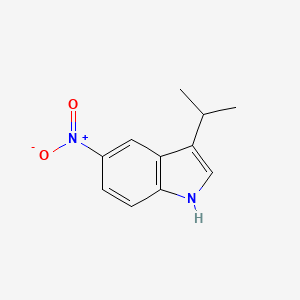
![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)

![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)

![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
